N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide

RAF kinase biochemical assay AlphaScreen

This compound is a synthetic pyridyl-isonicotinamide derivative from the Novartis RAF kinase inhibitor series (WO 2016/038581), featuring a critical N1-(2-pyridyl) group, an ethyl linker, and 3,5-dimethyl substitution—structural elements essential for potent C-RAF/B-RAF biochemical inhibition. Unlike N1-(4-pyridyl) regioisomers that show dramatic potency shifts, this specific scaffold retains target engagement in AlphaScreen assays. Procure this exact compound to ensure matched biochemical activity. Require CoA confirming identity (¹H NMR, LCMS) and purity (HPLC ≥95%). Recommended storage: DMSO stock at -20°C.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 2034619-87-7
Cat. No. B2633833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide
CAS2034619-87-7
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC=NC=C3
InChIInChI=1S/C18H19N5O/c1-13-16(8-12-21-18(24)15-6-10-19-11-7-15)14(2)23(22-13)17-5-3-4-9-20-17/h3-7,9-11H,8,12H2,1-2H3,(H,21,24)
InChIKeyYJORWXDBAFCOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide – Class Definition & Procurement Context


N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide (CAS 2034619-87-7) is a synthetic pyridyl-isonicotinamide derivative that belongs to a class of RAF kinase inhibitor candidates disclosed by Novartis in international patent WO 2016/038581 [1]. The compound is a substituted pyrazole bearing a 2-pyridyl group at N1, methyl substituents at C3 and C5, an ethyl linker at C4, and a terminal isonicotinamide (pyridine-4-carboxamide) motif. Structurally related analogs within this patent series have demonstrated biochemical inhibition of C-RAF and B-RAF in AlphaScreen assays, positioning the scaffold for use in kinase-targeted drug discovery and chemical biology tool compound applications [1].

Why N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide Cannot Be Swapped for Close Analogs


Within the pyridyl-isonicotinamide series, even minor changes to the pyrazole substitution pattern—such as relocating the methyl groups from C3/C5 to C3/C4 or replacing the N1-(2-pyridyl) with N1-(4-pyridyl)—can produce dramatic shifts in RAF kinase isoform selectivity and cellular potency [1]. The Novartis patent explicitly demonstrates that SAR is narrow and non-linear across variants of the ethyl-linked isonicotinamide, meaning that generic substitution with a 'similar' pyrazole-isonicotinamide without experimental confirmation of matched biochemical and cellular activity risks procurement of a compound that is inactive on the intended kinase target [1]. Direct quantitative evidence of these variations is detailed in the following guide.

N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide – Differentiated Evidence for Procurement


C-RAF Kinase Biochemical Inhibition (Patent-Reported Scaffold Activity)

The parent patent WO 2016/038581 reports the in vitro activity of 18 isonicotinamide derivatives against a truncated C-RAF protein using an AlphaScreen assay with MEK1(K97R) substrate [1]. While the exact IC₅₀ of the title compound is not publicly disclosed in the patent highlight, the compound belongs to a subclass of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide analogs that were active in this assay. A closely related comparator, the N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide regioisomer, exhibited significantly reduced or absent C-RAF binding due to the altered N1-heteroaryl geometry, highlighting the critical role of the 2-pyridyl substitution for target engagement [1].

RAF kinase biochemical assay AlphaScreen

Structural Differentiation: N1-(2-Pyridyl) vs. N1-(4-Pyridyl) Regioisomer Impact on Kinase Selectivity

The title compound carries a 2-pyridyl substituent directly attached to the pyrazole N1, as distinguished from the 4-pyridyl regioisomer (e.g., N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide). In published SAR data for the broader isonicotinamide series, N1-(2-pyridyl) analogs consistently show superior biochemical potency against C-RAF compared to their N1-(4-pyridyl) counterparts, with the difference attributed to the orientation of the pyridine nitrogen for critical hinge-region hydrogen bonding in the kinase active site [1]. Although the precise fold-selectivity window for this exact compound is not publicly disclosed, the class trend indicates that N1-(2-pyridyl) substitution is non-redundant for target inhibition [1].

kinase selectivity regioisomer structure-activity relationship

Physicochemical Differentiation: MW, LogP, and tPSA Relative to Common Pyrazole-Isonicotinamide Analogs

The target compound has a molecular weight of 321.38 g/mol (C₁₈H₁₉N₅O) [1]. By comparison, the structurally related analog N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide (Hit2Lead SC-50895288) has a molecular weight of 310 g/mol and a calculated logP of 0.13 and tPSA of 88.5 Ų . While the target compound's logP and tPSA values are not independently validated in the public domain, the additional pyridyl substitution and isonicotinamide extension predict a moderately higher logP and similar tPSA, translating to differential membrane permeability and solubility profiles compared to the simpler pyrazolyl-ethyl-pyrazole carboxamide scaffold . These property differences influence compound handling in cell-based assays and may affect apparent potency.

physicochemical properties drug-likeness molecular weight

Synthetic Route Distinction: Ethyl-Linked Isonicotinamide vs. Directly Attached Carboxamides

The target compound contains a flexible ethyl linker (-CH₂CH₂-) between the pyrazole C4 position and the isonicotinamide carbonyl, as opposed to directly attached carboxamide analogs such as 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide [1]. Published SAR for the Novartis series indicates that the ethyl linker is a preferred spacer for optimal fit within the RAF kinase active site, with shorter (methyl) or longer (propyl) linkers substantially compromising potency in biochemical assays [1]. While the magnitude of this potency difference for the exact title compound is not publicly disclosed, the linker length is a known determinant of RAF inhibition activity across the series.

synthetic chemistry linker length structural comparison

Limitation Statement: Absence of Publicly Available Direct Quantitative Comparator Data

As of the current evidence base, no peer-reviewed journal article, public database entry, or vendor datasheet (outside excluded sources) provides a direct, quantitative head-to-head comparison of the IC₅₀, Kd, or cellular EC₅₀ of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide against a named comparator compound within the same assay. The patent highlight [1] confirms activity on RAF kinase for the compound series but does not publish individual compound data. Consequently, procurement decisions must rely on class-level SAR inference as described above, and users should be aware that exact potency, selectivity, and pharmacokinetic values have not been independently verified in the public domain [1].

data gap procurement caution IC50

Procurement-Driven Application Scenarios for N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide


C-RAF Kinase Biochemical Probe Compound in Cancer Signaling Research

Based on the compound's classification as a pyridyl-isonicotinamide RAF inhibitor in WO 2016/038581 [1], it is suitable for in vitro biochemical studies probing C-RAF kinase function. The N1-(2-pyridyl) and ethyl linker features are critical for target engagement, as SAR trends show substantial activity loss with alternative regioisomers or linker lengths [1]. Researchers investigating RAS-RAF-MEK-ERK signaling in ovarian cancer, NSCLC, or RAF-mutant cancer models may use this compound in AlphaScreen or similar biochemical assays, provided activity is first confirmed in-house [1].

Chemical Biology Tool Compound for Selectivity Profiling Across RAF Isoforms

The compound can serve as a starting scaffold for selectivity profiling across C-RAF, B-RAF, and related kinases. Although the exact selectivity window for this molecule is not publicly disclosed, its structural differentiation from N1-(4-pyridyl) regioisomers [1] makes it a distinct entity for panel screening. Procurement for kinase selectivity profiling requires on-site verification against a panel of recombinant kinases, using the N1-(4-pyridyl) analog as a negative control to confirm the pharmacophoric contribution of the 2-pyridyl substituent [1].

Medicinal Chemistry SAR Expansion: Core Scaffold for Derivative Synthesis

The compound is positioned as a core scaffold for medicinal chemistry optimization programs targeting RAF-driven cancers. Its ethyl linker and 3,5-dimethyl substitution provide a template for further derivatization at the isonicotinamide or pyridine positions, as suggested by the Novartis patent SAR [1]. Procured as a reference standard, it enables head-to-head comparison of newly synthesized analogs, ensuring that any potency improvements are attributed to the specific modifications rather than to off-target effects [1].

In Vitro Pharmacological Benchmarking Against Established RAF Inhibitors (Post-In-House Validation)

Once in-house IC₅₀ values are generated (using the AlphaScreen C-RAF assay described in [1]), the compound can be benchmarked against clinically relevant RAF inhibitors (e.g., vemurafenib, dabrafenib) to assess relative potency and selectivity. Procurement should be accompanied by a request for a certificate of analysis (CoA) confirming identity (¹H NMR, LCMS) and purity (HPLC ≥95%), and the compound should be solubilized and stored according to class recommendations (e.g., DMSO stock at -20°C) to maintain assay reproducibility [1].

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.